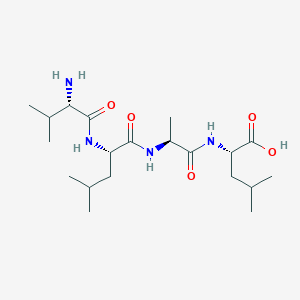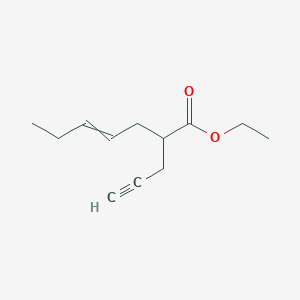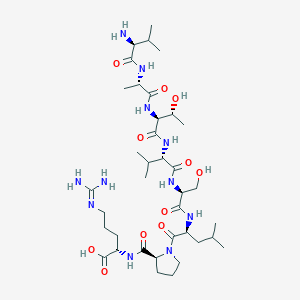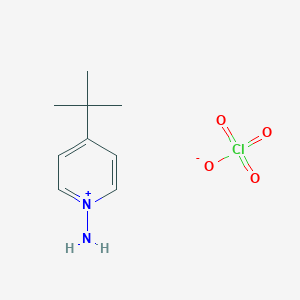![molecular formula C19H36O2 B12537726 1,1'-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane CAS No. 142997-10-2](/img/structure/B12537726.png)
1,1'-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane is a complex organic compound characterized by its unique molecular structure
準備方法
The synthesis of 1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the butane backbone: This involves the reaction of appropriate starting materials under controlled conditions to form the butane backbone.
Methoxylation: Introduction of methoxy groups (-OCH3) at specific positions on the butane backbone.
Cyclohexane attachment: The final step involves the attachment of cyclohexane rings to the butane backbone through suitable coupling reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where methoxy groups may be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy groups and cyclohexane rings play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
類似化合物との比較
Similar compounds to 1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane include:
1-Methoxy-3-methylbutane: A simpler compound with a similar methoxy group but lacking the cyclohexane rings.
3-Methoxy-3-methyl-1-butanol: Contains a hydroxyl group (-OH) in addition to the methoxy group, offering different reactivity.
1-Methoxy-4-(methoxymethyl)benzene: Features a benzene ring instead of cyclohexane, leading to different chemical properties.
The uniqueness of 1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane lies in its combination of methoxy groups and cyclohexane rings, which confer specific chemical and physical properties not found in simpler analogs.
特性
CAS番号 |
142997-10-2 |
|---|---|
分子式 |
C19H36O2 |
分子量 |
296.5 g/mol |
IUPAC名 |
[4-cyclohexyl-1-methoxy-2-(methoxymethyl)butan-2-yl]cyclohexane |
InChI |
InChI=1S/C19H36O2/c1-20-15-19(16-21-2,18-11-7-4-8-12-18)14-13-17-9-5-3-6-10-17/h17-18H,3-16H2,1-2H3 |
InChIキー |
XGQTXWOGAIPAAN-UHFFFAOYSA-N |
正規SMILES |
COCC(CCC1CCCCC1)(COC)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide](/img/structure/B12537648.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dihexyl-](/img/structure/B12537649.png)
![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
![N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12537655.png)


![2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid](/img/structure/B12537665.png)
![3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro-](/img/structure/B12537669.png)
![1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B12537682.png)


![2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide](/img/structure/B12537693.png)


